molecular formula C13H13NO3 B11812405 methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate

methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B11812405
M. Wt: 231.25 g/mol
InChI Key: SNPZBIFBTYWMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrole ring, which is further esterified with a carboxylate group. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with an appropriate pyrrole precursor under acidic or basic conditions. One common method is the Paal-Knorr synthesis, where the aldehyde reacts with a 1,4-dicarbonyl compound in the presence of an acid catalyst to form the pyrrole ring. The resulting product is then esterified using methanol and a suitable esterification catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction. The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of an appropriate electrophile.

Major Products:

    Oxidation: 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate.

    Reduction: 4-(4-methoxyphenyl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    4-(4-Methoxyphenyl)-1H-pyrrole-3-methanol: Similar structure but with a hydroxyl group instead of an ester.

    4-(4-Methoxyphenyl)-1H-pyrrole-3-aldehyde: Similar structure but with an aldehyde group instead of an ester.

Uniqueness: Methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is unique due to its ester functional group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Biological Activity

Methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound possesses a unique molecular structure that includes a methoxyphenyl group and a carboxylate functional group, contributing to its potential therapeutic applications.

  • Molecular Formula : C13H13NO3
  • Molecular Weight : Approximately 219.24 g/mol
  • Structure : The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains:

  • Staphylococcus aureus : Exhibited significant activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
  • Escherichia coli : Demonstrated moderate antibacterial effects, indicating a broad spectrum of activity against Gram-positive and Gram-negative bacteria.

The compound's mechanism involves interaction with bacterial enzymes, disrupting essential metabolic processes, which leads to cell death .

Anticancer Activity

This compound has also been evaluated for its cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound showed promising cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. For instance, it exhibited an IC50 value of approximately 15 µM against HeLa cells .

The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and interact with specific receptors. It is believed to inhibit key signaling pathways involved in cell growth and proliferation. The binding affinity of this compound to target proteins has been confirmed through various biochemical assays .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar pyrrole derivatives:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound0.125 µg/mL (S. aureus)15 µM (HeLa)
Ethyl 1-Benzyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate0.25 µg/mL (S. aureus)20 µM (MCF-7)
Methyl pyrrole-3-carboxaldehyde derivatives0.5 µg/mL (E. coli)30 µM (A549)

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of this compound against methicillin-resistant Staphylococcus epidermidis (MRSE). The results indicated a potent activity with an MIC value significantly lower than that of vancomycin, suggesting its potential as an alternative treatment for resistant infections .
  • Cytotoxicity Assessment : In vitro tests conducted on various cancer cell lines demonstrated that the compound inhibited cell viability effectively, with mechanisms involving apoptosis induction and cell cycle arrest in the G2/M phase .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H13NO3/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2/h3-8,14H,1-2H3

InChI Key

SNPZBIFBTYWMBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC=C2C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.